molecular formula C19H28ClN3O2S B2575685 N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride CAS No. 1215461-38-3

N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride

Cat. No. B2575685
CAS RN: 1215461-38-3
M. Wt: 397.96
InChI Key: DPIBQUKMXZZSLE-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride, also known as BMB-205, is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in the regulation of insulin signaling and glucose metabolism.

Scientific Research Applications

Vasorelaxant Agents

Research on benzofuran-morpholinomethyl-pyrazoline hybrids, related to the compound's structural family, demonstrated significant vasodilatation properties. These compounds were synthesized and showed superior activity in isolated thoracic aortic rings of rats, suggesting potential applications in cardiovascular research and therapy (Hassan et al., 2014).

Anti-tumor Agents

Benzopyranylamine compounds, which share structural similarities, have shown potent anti-tumor activities, particularly against human breast, CNS, and colon cancer cell lines. This underscores the compound's potential utility in cancer research, especially for identifying novel therapeutic agents (Jurd, 1996).

Heterocyclic Chemistry

The compound is part of research into the synthesis and reactions of heterocyclic compounds, offering insights into the development of new materials or pharmaceuticals with specific structural features. This includes studies on pyrazolo[ [5], [1], [2], [3], [4], [5], [6], [7], [8], [9], [10] ]isoindole and pyrimidine rings, revealing the versatility of these chemical frameworks in synthesis and potential applications (Wolf et al., 2005).

Pharmacological Research

Studies on pharmacologically active benzo[b]thiophen derivatives and their amines and thiouronium salts contribute to understanding the biological activities of such compounds. This research could inform the development of new drugs or therapeutic agents with improved efficacy and safety profiles (Chapman et al., 1971).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S.ClH/c1-3-5-18(23)22(9-4-8-21-10-12-24-13-11-21)19-20-16-7-6-15(2)14-17(16)25-19;/h6-7,14H,3-5,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIBQUKMXZZSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CCCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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